N-(4-bromo-1-propyl-1H-pyrazol-3-yl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-(4-bromo-1-propyl-1H-pyrazol-3-yl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazole ring fused to a pyridine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-1-propyl-1H-pyrazol-3-yl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common approach is the cyclization of appropriate pyrazole and pyridine derivatives under specific conditions to form the pyrazolopyridine core. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-1-propyl-1H-pyrazol-3-yl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-bromo-1-propyl-1H-pyrazol-3-yl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-1-propyl-1H-pyrazol-3-yl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Indole derivatives: Also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
N-(4-bromo-1-propyl-1H-pyrazol-3-yl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C17H21BrN6O |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
N-(4-bromo-1-propylpyrazol-3-yl)-1-ethyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H21BrN6O/c1-5-7-23-9-13(18)15(22-23)20-17(25)12-8-10(3)19-16-14(12)11(4)21-24(16)6-2/h8-9H,5-7H2,1-4H3,(H,20,22,25) |
InChI Key |
QSIQCYNTLCKZOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)CC)C)Br |
Origin of Product |
United States |
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